Cas no 2034402-27-0 (2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide)

2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide structure
2034402-27-0 structure
Product name:2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
CAS No:2034402-27-0
MF:C16H26N4O4S
MW:370.467042446136
CID:5349234

2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide
    • N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-[methyl(methylsulfonyl)amino]acetamide
    • 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
    • Inchi: 1S/C16H26N4O4S/c1-11-9-12(2)18-16(17-11)24-14-7-5-13(6-8-14)19-15(21)10-20(3)25(4,22)23/h9,13-14H,5-8,10H2,1-4H3,(H,19,21)
    • InChI Key: KPJNDVPLZZIXPF-UHFFFAOYSA-N
    • SMILES: S(C)(N(C)CC(NC1CCC(CC1)OC1N=C(C)C=C(C)N=1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 533
  • Topological Polar Surface Area: 110
  • XLogP3: 1.3

2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6485-2000-1mg
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
1mg
$54.0 2023-09-08
Life Chemicals
F6485-2000-3mg
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
3mg
$63.0 2023-09-08
Life Chemicals
F6485-2000-40mg
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
40mg
$140.0 2023-09-08
Life Chemicals
F6485-2000-20μmol
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6485-2000-10μmol
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6485-2000-2mg
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
2mg
$59.0 2023-09-08
Life Chemicals
F6485-2000-5μmol
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6485-2000-5mg
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
5mg
$69.0 2023-09-08
Life Chemicals
F6485-2000-10mg
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
10mg
$79.0 2023-09-08
Life Chemicals
F6485-2000-30mg
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
2034402-27-0
30mg
$119.0 2023-09-08

2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide Related Literature

Additional information on 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide

Introduction to Compound with CAS No. 2034402-27-0 and Its Applications in Modern Medicinal Chemistry

The compound with the CAS number 2034402-27-0 is a sophisticated molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural and functional properties. The full name of this compound is 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide, which highlights its complex molecular architecture and the presence of multiple pharmacophoric groups. This introduction aims to provide a comprehensive overview of the compound, its synthesis, biological activities, and potential applications in the development of novel therapeutic agents.

The molecular structure of this compound features a cyclohexyl backbone that is functionalized with a methanesulfonamide group and an acetylamide moiety. The presence of these functional groups contributes to the compound's ability to interact with biological targets in a specific manner. Additionally, the incorporation of a 4,6-dimethylpyrimidin-2-yl moiety linked through an oxygen atom to the cyclohexyl ring introduces another layer of complexity, which may enhance its binding affinity and selectivity towards certain biological receptors.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with various diseases. The compound with CAS No. 2034402-27-0 has been studied for its potential role in inhibiting key enzymes and receptors involved in cancer progression. Preliminary studies have suggested that this molecule may exhibit inhibitory activity against enzymes such as kinases, which are often overexpressed in tumor cells. The methanesulfonamide group, in particular, has been identified as a critical pharmacophore for mediating interactions with these enzymes.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The cyclohexyl ring is typically introduced first, followed by the attachment of the methanesulfonamide and acetylamide groups. The 4,6-dimethylpyrimidin-2-yl moiety is then incorporated through a nucleophilic substitution reaction, where an oxygen atom links it to the cyclohexyl ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

Biological activity assays have been conducted to evaluate the potential therapeutic properties of this compound. In vitro studies have demonstrated that it can inhibit the activity of several kinases, including those involved in signal transduction pathways critical for cell proliferation and survival. Furthermore, preclinical studies have shown that it may exhibit anti-proliferative effects in cancer cell lines, making it a promising candidate for further development into an anti-cancer therapeutic agent.

The compound's structural features also make it an attractive scaffold for drug design and discovery. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and pharmacokinetic properties. This flexibility allows for the exploration of diverse chemical space, increasing the likelihood of identifying novel molecules with enhanced efficacy and reduced side effects.

Recent advancements in computational chemistry have enabled the use of virtual screening techniques to identify potential lead compounds like this one more efficiently. Molecular docking studies have been performed to predict how this compound interacts with target proteins at an atomic level. These studies have provided valuable insights into its binding mode and have helped guide further structural optimization efforts.

The development of novel therapeutic agents requires not only potent biological activity but also favorable pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The structural features of this compound contribute to its potential advantages in these areas. For instance, the presence of polar functional groups like methanesulfonamide and acetylamide enhances its solubility in water-based environments while maintaining adequate lipophilicity for efficient membrane penetration.

In conclusion, the compound with CAS No. 2034402-27-0 represents an exciting advancement in medicinal chemistry due to its complex structure and promising biological activities. Its synthesis involves sophisticated chemical transformations that highlight modern synthetic methodologies used in drug development today. Preliminary studies suggest that it may have significant therapeutic potential as an anti-cancer agent by modulating key signaling pathways involved in tumor growth and progression.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited